molecular formula C26H32N4O3S B6494355 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide CAS No. 886888-31-9

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide

Cat. No.: B6494355
CAS No.: 886888-31-9
M. Wt: 480.6 g/mol
InChI Key: JEEOOKPOPBMWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide is a synthetic small molecule featuring a benzimidazole core linked to a piperidine-sulfonylphenyl scaffold and a cyclohexylacetamide side chain. This structure combines heterocyclic, sulfonamide, and amide functionalities, which are common in bioactive compounds targeting enzymes or receptors. The benzimidazole moiety is known for its role in DNA intercalation and kinase inhibition, while the sulfonyl group enhances solubility and binding specificity .

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c31-25(18-19-6-2-1-3-7-19)27-21-10-12-22(13-11-21)34(32,33)30-16-14-20(15-17-30)26-28-23-8-4-5-9-24(23)29-26/h4-5,8-13,19-20H,1-3,6-7,14-18H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEOOKPOPBMWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by several key features:

  • Molecular Formula : C26H32N4O3S
  • Molecular Weight : 480.6 g/mol
  • IUPAC Name : N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-cyclohexylacetamide

The compound contains a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and antitumor effects. The presence of a sulfonamide group further enhances its potential interactions with biological targets.

This compound likely exerts its biological effects through several mechanisms:

Target Interactions :

  • The compound may interact with specific proteins and enzymes due to the presence of the imidazole and sulfonamide groups. These interactions can modulate various biochemical pathways.

Biochemical Pathways :

  • Imidazole derivatives are known to influence multiple signaling pathways, potentially leading to diverse cellular responses. This includes modulation of enzyme activity and receptor interactions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a variety of biological activities:

Activity Type Description
Antimicrobial Potential efficacy against bacterial and fungal pathogens.
Antitumor Inhibition of cancer cell proliferation in vitro.
Antiparasitic Activity against protozoan parasites such as Trypanosoma brucei has been noted .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Activity :
    • A study demonstrated that benzodiazepine derivatives exhibit significant antimicrobial effects against various pathogens, suggesting that similar structures may confer comparable properties .
  • Antitumor Effects :
    • Research on imidazole derivatives has shown their potential in inhibiting tumor growth through apoptosis induction in cancer cells.
  • Antiparasitic Activity :
    • Compounds with similar benzodiazole structures have shown effectiveness against Trypanosoma brucei, with minimum inhibitory concentrations (MIC) as low as 0.78 μM .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, it is expected to exhibit high solubility in polar solvents due to its chemical structure. This solubility may facilitate absorption and distribution within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on shared moieties:

Benzimidazole-Piperidine Derivatives

Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share the benzimidazole-piperidine backbone but differ in substituents. Key distinctions include:

  • 9c incorporates a triazole-thiazole-acetamide chain, enhancing π-π stacking with aromatic residues in target proteins.
Parameter Target Compound Compound 9c
Molecular Weight ~550 g/mol (estimated) 599.5 g/mol (calculated)
Key Functional Groups Benzimidazole, sulfonyl, cyclohexylacetamide Benzimidazole, triazole, thiazole, acetamide
Melting Point Not reported 211–214°C (similar to sulfonamide analogs)

Sulfonamide-Acetamide Hybrids

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide (CAS: 874587-83-4, ) shares the sulfonylphenyl-acetamide framework but replaces benzimidazole with a benzisothiazolone ring.

Key Advantages and Limitations

  • Advantages :
    • Enhanced lipophilicity from cyclohexylacetamide vs. polar triazole-thiazole groups in 9c .
    • Broader target compatibility than rigid benzisothiazolone derivatives .
  • Limitations :
    • Synthetic complexity due to multiple functional groups.
    • Unconfirmed bioavailability compared to clinically used benzimidazole derivatives (e.g., Pibrentasvir in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.